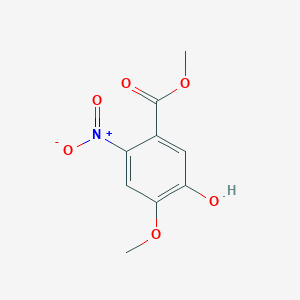

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694261 | |

| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215659-03-3 | |

| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and application. We will delve into its structural characterization, reactivity, and the practical considerations essential for its effective use in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 215659-03-3) is a polysubstituted aromatic ester.[1] Its structure, featuring a delicate balance of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, methyl ester) groups, imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.[2][3] It is particularly noted as a useful compound for producing raw materials for pharmaceuticals and agricultural chemicals.[4]

The strategic placement of these functional groups dictates the molecule's electronic and steric properties, influencing everything from its melting point to its role as a key building block in the synthesis of complex therapeutic agents, such as anti-tumor drugs.[2][5]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 215659-03-3 | [1] |

| Molecular Formula | C₉H₉NO₆ | [1] |

| Molecular Weight | 227.17 g/mol | [1] |

| Appearance | White crystal or crystalline powder | [2] |

| Melting Point | ~81-84 °C | [2] |

| Boiling Point | 419.5 ± 45.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water |[2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This approach is favored for its high yield and straightforward execution.

The choice of an acid catalyst, such as concentrated sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the synthesis of aromatic esters.[4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 46.9 mmol).

-

Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL). The excess methanol serves as both reactant and solvent.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several hours).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into ice-cold water (200 mL). The product will precipitate as a pale yellow solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a wash with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[4]

-

Drying: Dry the purified solid under vacuum to yield this compound.[4] For enhanced purity, recrystallization from methanol can be performed.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectral data are predicted based on the known effects of the substituent groups on a benzene ring and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic H (C3-H) | ~6.8 - 7.0 ppm (s) | Singlet, shielded by adjacent -OH and -OCH₃ groups. |

| Aromatic H (C6-H) | ~7.5 - 7.7 ppm (s) | Singlet, deshielded by adjacent -NO₂ and ester groups. | |

| -OCH₃ (methoxy) | ~3.9 - 4.1 ppm (s) | Typical range for an aromatic methoxy group. | |

| -COOCH₃ (ester) | ~3.8 - 4.0 ppm (s) | Typical range for a methyl ester. | |

| -OH (hydroxyl) | ~5.5 - 6.5 ppm (s, broad) | Variable, concentration-dependent, broad due to hydrogen bonding. | |

| ¹³C NMR | C=O (ester) | ~165 - 170 ppm | Characteristic for an ester carbonyl carbon. |

| Aromatic C-O | ~145 - 155 ppm | Carbons attached to hydroxyl and methoxy groups. | |

| Aromatic C-N | ~140 - 150 ppm | Carbon attached to the nitro group. | |

| Aromatic C-H | ~110 - 125 ppm | Aromatic carbons bonded to hydrogen. | |

| -OCH₃ carbons | ~55 - 60 ppm | Methoxy and methyl ester carbons. | |

| IR Spec. | O-H stretch | 3200 - 3500 cm⁻¹ (broad) | Intramolecular hydrogen bonding of the phenolic hydroxyl group. |

| C-H stretch (aromatic) | ~3100 cm⁻¹ | Aromatic C-H vibrations. | |

| C=O stretch (ester) | 1720 - 1740 cm⁻¹ | Strong absorption characteristic of the ester carbonyl. | |

| N-O stretch (asymmetric) | 1520 - 1560 cm⁻¹ | Characteristic strong absorption for the nitro group. | |

| N-O stretch (symmetric) | 1340 - 1370 cm⁻¹ | Characteristic strong absorption for the nitro group. |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 227 | Corresponds to the molecular weight of the compound. |

Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard reducing agents like powdered iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).[9] This transformation is a cornerstone of its utility, as the resulting aniline derivative is a key precursor for building heterocyclic rings, a common motif in pharmacologically active molecules.[9][10]

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be easily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of side chains. This allows for molecular diversification and the modulation of properties like solubility and biological target affinity.

-

Hydrolysis of the Ester: The methyl ester can be saponified using a base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions to revert to the parent carboxylic acid.[11] This allows for subsequent reactions, such as amide bond formation.

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a commercially relevant intermediate.[12] Its primary application is as a building block in the synthesis of pharmaceuticals.

-

Anticancer Agents: It is a documented intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in the treatment of certain types of non-small cell lung cancer.[2][5][9] The synthesis leverages the reduction of the nitro group followed by the construction of the quinazoline core.

-

Antiviral and Other Therapeutics: The structural motif is valuable for developing a range of therapeutic agents.[2] The ability to selectively modify the amine (from the nitro group), the hydroxyl, and the ester/acid functionalities provides a versatile scaffold for generating libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[2][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Contact: Avoid contact with skin and eyes, as it may cause irritation. In case of accidental contact, rinse immediately with copious amounts of water and seek medical advice if irritation persists.[2][13]

-

Storage: The compound is relatively stable at room temperature but should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light and moisture.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its value is derived not from its intrinsic biological activity, but from its role as a sophisticated building block. The strategic arrangement of its functional groups allows for a series of selective and high-yield transformations, making it an indispensable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential.

References

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

This compound | C9H9NO6 | CID 53396387. PubChem. [Link]

-

This compound | Chemsrc. Chemsrc. [Link]

-

GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. ChemBK. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound. Shandong Huayang Pharmaceutical Co., Ltd. [Link]

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. Study.com. [Link]

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Quora. [Link]

Sources

- 1. This compound | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 5. sdhypharma.com [sdhypharma.com]

- 6. CAS#:215659-03-3 | this compound | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. homework.study.com [homework.study.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

- 12. This compound | 215659-03-3 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" structure and IUPAC name

An In-Depth Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a functionalized nitrobenzoate, it serves as a versatile intermediate, primarily utilized in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its strategic placement of hydroxyl, methoxy, and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is systematically named and cataloged under various identifiers.

-

IUPAC Name : this compound[3]

-

Synonyms : 5-Hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester, Benzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester[3]

The molecular structure consists of a benzene ring substituted with five groups: a methyl ester (-COOCH₃), a nitro group (-NO₂), a methoxy group (-OCH₃), a hydroxyl group (-OH), and a hydrogen atom. The relative positions of these substituents are crucial for the molecule's reactivity and its utility as a synthetic precursor.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings. Key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 227.17 g/mol | [1][3] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | Approx. 81-84 °C | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water | [1] |

| Stability | Relatively stable at room temperature but sensitive to light and heat. Should be stored in a cool, dry place. | [1] |

| XLogP3 | 1.2 | [3] |

Synthesis and Mechanistic Insights

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound via Fischer esterification.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[2]

-

Charging the Reactor: To a suitable glass reactor equipped with a stirrer, thermometer, and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent).

-

Addition of Reagents: Add an excess of methanol (e.g., 10 volumes relative to the starting acid) to serve as both the reactant and solvent. Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the mixture.

-

Reaction: Heat the mixture with stirring to a temperature of 60-70 °C. Maintain this temperature for an extended period (e.g., 20-55 hours) to drive the equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the reaction mixture. Concentrate the solution under reduced pressure to remove the excess methanol.

-

Isolation and Purification: The resulting concentrate, which contains the solid product, is filtered. The collected solid is then washed with a non-polar solvent like ether to remove residual impurities.

-

Drying: The purified product, a pale yellow solid, is dried to yield this compound.[2]

Mechanistic Causality

-

Role of Sulfuric Acid: Concentrated sulfuric acid serves a dual purpose. First, it acts as a proton source, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. Second, it acts as a dehydrating agent, sequestering the water molecule formed during the reaction. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium to the right, favoring the formation of the ester and increasing the overall yield.

-

Use of Excess Methanol: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid to its corresponding methyl ester.

Applications in Research and Development

The primary value of this compound lies in its role as a key building block in multi-step organic syntheses.

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] The functional groups allow for sequential modifications. For instance, the nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings or participate in amide bond formations. This is a key transformation in the synthesis of kinase inhibitors like Gefitinib.[6]

-

Dye Industry: The chromophoric nitro group and the auxochromic hydroxyl and methoxy groups make this molecule and its derivatives potential intermediates in the synthesis of specialized dyes.[1]

-

Cancer Research: As an organic compound, it has been noted for its potential to induce apoptosis in cancer cells, suggesting its utility as a scaffold in the development of new therapeutic agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Operate in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, lab coats, and chemical-resistant gloves.[1]

-

Fire Safety: The compound is flammable and should be kept away from high temperatures and ignition sources.[1]

-

Irritancy: May cause irritation upon contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and set of properties. Its synthesis is straightforward, relying on the robust Fischer esterification reaction. The strategic arrangement of its functional groups makes it an essential precursor in the pharmaceutical and chemical industries, particularly in the synthesis of complex heterocyclic systems for drug discovery. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Chemsrc. (2025, August 22). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 3. This compound | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 215659-03-3 [chemicalbook.com]

- 5. CAS#:215659-03-3 | this compound | Chemsrc [chemsrc.com]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" molecular weight and formula

An In-depth Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It details the molecule's fundamental properties, synthesis protocols, key applications, and essential safety measures, grounding all information in authoritative sources.

Core Molecular Profile

This compound is a substituted aromatic compound with significant utility as a building block in organic synthesis. Its structural features—a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring—make it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[1][2] The compound is noted for its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and its potential to induce apoptosis in cancer cells.[3][4]

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₆ | [1][5] |

| Molecular Weight | 227.17 g/mol | [5][6] |

| CAS Number | 215659-03-3 | [1][3][5] |

| IUPAC Name | This compound | [5] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | Approx. 81-84 °C | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [1] |

| Stability | Relatively stable at room temperature but sensitive to light and heat. | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Mechanistic Insight

The reaction proceeds by protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically concentrated sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation by a weak base (like water or another methanol molecule) regenerates the acid catalyst and yields the final ester product. The use of excess methanol can shift the equilibrium towards the product, maximizing the yield.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from a documented synthesis procedure.[2]

-

Reaction Setup: To a 200 ml glass container equipped with a magnetic stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Reagent Addition: Add 160 ml of methanol, followed by the slow and careful addition of 4.3 ml of concentrated sulfuric acid. The sulfuric acid is a critical catalyst and must be handled with appropriate care.

-

Reaction Execution: Heat the mixture to 60-70 °C and maintain this temperature with continuous stirring for approximately 55 hours. For a more complete reaction, an additional 8.21 ml (75 mmol) of methyl orthoformate and 6.5 ml of concentrated sulfuric acid can be added, followed by another 20 hours of stirring at 60-70 °C.[2]

-

Product Isolation: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Purification: The resulting solid concentrate is filtered and washed thoroughly with ether to remove any unreacted starting material and soluble impurities.

-

Drying: The purified solid is then dried, yielding this compound as a pale yellow solid. The reported isolation yield for this method is approximately 87%.[2]

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a high-value intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

Key Role as a Pharmaceutical Intermediate

The most prominent application of this compound is as a key intermediate in the synthesis of Gefitinib , an anilinoquinazoline compound.[4] Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a class of targeted cancer therapies used to treat certain types of non-small cell lung cancer. The specific arrangement of functional groups on the benzoate ring is crucial for its subsequent conversion into the core structure of the final API.

Biological Activity

Beyond its role as a synthetic precursor, there is evidence that this compound itself possesses biological activity, specifically the ability to induce apoptosis in cancer cells.[3] This property, while perhaps secondary to its primary use as an intermediate, is of significant interest to researchers in oncology and drug discovery, as it suggests that fragments of larger drug molecules can retain relevant biological functions.

Application Pathway Diagram

Caption: Role of the title compound in pharmaceutical development.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of this compound.

Hazard Profile and Precautionary Measures

The compound is considered flammable and may cause irritation upon contact with skin and eyes.[1] Inhalation of its dust or vapors should be avoided.[1]

| Precaution Category | Recommended Action | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. | [1] |

| Ventilation | Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. | [1] |

| Fire Safety | Keep away from high temperatures, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction. | [1] |

| First Aid (Eyes/Skin) | In case of eye or skin contact, immediately flush with copious amounts of water and seek medical attention. | [1] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry place. Protect from light and heat to prevent degradation. | [1] |

Conclusion

This compound is a pivotal chemical intermediate with a well-defined molecular profile. Its utility is firmly established in the pharmaceutical sector, most notably as a precursor to the anti-cancer drug Gefitinib. The synthesis protocols are robust and high-yielding, and its inherent biological activity adds another layer of interest for chemical biologists and drug discovery professionals. Adherence to strict safety and handling protocols is essential when working with this compound to ensure both personnel safety and experimental success.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

OHS. (2010, November 29). MSDS - METHYL-M-NITROBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-2-methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shandong Huayang Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 3. This compound | 215659-03-3 [chemicalbook.com]

- 4. sdhypharma.com [sdhypharma.com]

- 5. This compound | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physical Properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate: A Critical Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the critical physical properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the significance of its melting point and solubility, offering detailed methodologies for their accurate determination. Understanding these fundamental characteristics is paramount for optimizing synthetic routes, ensuring purity, and developing viable formulations.[2]

Introduction: The Role of Physicochemical Properties in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is not merely academic but a cornerstone of successful development.[3] Properties such as melting point and solubility dictate crucial downstream decisions, influencing everything from purification strategies to the choice of formulation for preclinical and clinical studies.[2][4] For an intermediate like this compound, these parameters are critical for process control and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). A well-defined melting point can serve as a reliable indicator of purity, while solubility characteristics are fundamental to designing efficient reaction and purification conditions.

Physicochemical Profile of this compound

This compound is a nitroaromatic compound with the molecular formula C9H9NO6.[1] Nitroaromatic compounds are a significant class in medicinal chemistry, though their development can be nuanced due to the versatile nature of the nitro group.[5][6]

| Property | Value | Source |

| Molecular Formula | C9H9NO6 | [ChemBK, 2024][1] |

| Molecular Weight | 227.17 g/mol | [PubChem][7] |

| Appearance | White crystal or crystalline powder | [ChemBK, 2024][1] |

| CAS Number | 215659-03-3 | [PubChem][7] |

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it is a criterion for its identification and a robust indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. A broader melting range and a depression in the melting temperature are classic signs of impurities.

Reported Melting Point

The reported melting point for this compound is presented below. It is important to note that this is a range, which may be indicative of the typical purity of commercially available batches or slight variations in experimental conditions.

| Compound | Melting Point (°C) |

| This compound | 81 - 84 |

Source: ChemBK, 2024[1]

Experimental Protocol for Melting Point Determination

To ensure the accuracy and reproducibility of melting point data, a standardized protocol is essential. The following capillary melting point determination method is recommended.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Instrumentation:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the crystalline sample into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be packed to a height of 2-3 mm.

-

-

Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (around 75 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Self-Validation:

-

Perform the determination in triplicate to ensure consistency.

-

If the melting range is broad, it may indicate the presence of impurities. In such cases, recrystallization of the compound may be necessary to achieve higher purity.

-

Solubility Profile

Solubility is a critical parameter in drug development, directly impacting a drug's bioavailability.[2] For an intermediate, understanding its solubility in various solvents is key to optimizing reaction conditions, purification processes like recrystallization, and for its use in subsequent synthetic steps.

Qualitative Solubility

Initial qualitative assessments provide a general understanding of the compound's solubility characteristics.

| Solvent | Solubility |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

| Water | Slightly soluble |

Source: ChemBK, 2024[1]

Experimental Protocol for Quantitative Solubility Determination

To move beyond a qualitative understanding, a quantitative determination of solubility is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Instrumentation and Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials (e.g., 10 mg per 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of each solvent to the respective vials.

-

-

Equilibration:

-

Secure the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for this quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or g/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

Caption: Workflow for the physicochemical characterization of a pharmaceutical intermediate.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are critical parameters that influence its utility in pharmaceutical synthesis and development. An accurate and thorough characterization of these properties, following robust and validated protocols, is essential for ensuring the consistency, purity, and successful application of this important intermediate. This guide provides the foundational knowledge and experimental framework for researchers and scientists to confidently assess these key attributes.

References

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

-

Designing formulations for preclinical and early stage clinical studies. (2020). ONdrugDelivery. Available at: [Link]

-

GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024). ChemBK. Available at: [Link]

-

An interesting relationship between drug absorption and melting point. ResearchGate. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). SciELO. Available at: [Link]

-

Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. Available at: [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (2020). Chemistry – An Asian Journal. Available at: [Link]

-

Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

This compound. Chemsrc. Available at: [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. Available at: [Link]

-

Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

This compound. Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. Available at: [Link]

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. upm-inc.com [upm-inc.com]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

From Serendipity to Synthesis: A Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core of substituted nitrobenzoic acids, tracing their journey from initial discovery to their crucial role as versatile intermediates in modern chemistry. We will explore the foundational synthetic methodologies, the logic behind experimental choices, and the evolution of these powerful building blocks.

Introduction: The Unassuming Importance of a Nitro Group

Substituted nitrobenzoic acids are a class of organic compounds defined by a benzene ring functionalized with both a carboxylic acid (-COOH) and a nitro group (-NO2).[1] The presence of these electron-withdrawing groups dramatically influences the molecule's chemical properties, making them significantly more acidic than their parent compound, benzoic acid.[1][2] This enhanced acidity, a direct consequence of the nitro group's ability to stabilize the conjugate base, is a key feature that underpins their reactivity and utility.[1]

These compounds are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, dyes, and agrochemicals.[1] For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, a key component in some dyes, while 4-nitrobenzoic acid is a forerunner to the anesthetic procaine.[2] The journey of these molecules, from their initial synthesis to their widespread application, is a testament to the power of fundamental organic chemistry.

The Dawn of an Era: Early Discoveries and the Rise of Nitration

The story of substituted nitrobenzoic acids is intrinsically linked to the history of their parent molecule, benzoic acid, and the development of nitration chemistry. Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin.[3] However, it wasn't until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler, paving the way for systematic investigations into its derivatives.[3]

The advent of "mixed acid" nitration, a combination of concentrated nitric and sulfuric acids, was a watershed moment in organic synthesis.[4] This potent reagent generates the highly electrophilic nitronium ion (NO₂⁺), the active species responsible for adding a nitro group to an aromatic ring.[5][6]

The nitration of benzoic acid itself presents a fascinating case study in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing substituent.[6] This means it slows down the reaction compared to the nitration of benzene and directs the incoming nitro group to the position meta to it.[6] This regioselectivity is a direct result of the electron-withdrawing nature of the carboxyl group, which reduces the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[6]

Early synthetic efforts often involved harsh conditions and resulted in a mixture of isomers that were challenging to separate. For example, the synthesis of 3,5-dinitrobenzoic acid could be achieved by the nitration of benzoic acid with fuming nitric acid and sulfuric acid, but this often led to mixtures and byproducts.[7][8]

The Evolution of Synthesis: Gaining Control and Expanding the Toolkit

Over time, chemists developed more refined and controlled methods for synthesizing specific isomers of substituted nitrobenzoic acids. The choice of starting material and reaction conditions became crucial in dictating the final product.

Nitration of Substituted Benzoic Acids

A common strategy involves the direct nitration of an already substituted benzoic acid. For instance, the nitration of 3-nitrobenzoic acid can produce 3,5-dinitrobenzoic acid in high yield (approximately 98%).[9] This approach offers a more direct and efficient route compared to the dinitration of benzoic acid.

Oxidation of Substituted Toluenes

An alternative and widely used method is the oxidation of a corresponding substituted nitrotoluene.[1] This approach is particularly valuable for synthesizing isomers that are not easily accessible through direct nitration of benzoic acid.

-

2-Nitrobenzoic acid is prepared by the oxidation of 2-nitrotoluene.[2]

-

4-Nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene.[2]

Vigorous oxidation with agents like potassium permanganate can effectively convert the methyl group of nitrotoluene to a carboxylic acid group.[10] This method leverages the availability of nitrotoluene isomers, which are themselves produced by the nitration of toluene.

The following diagram illustrates the general workflow for synthesizing nitrobenzoic acids via the oxidation of nitrotoluenes.

Caption: General workflow for the synthesis of substituted nitrobenzoic acids via the oxidation of nitrotoluenes.

Dinitration Strategies

The synthesis of dinitrobenzoic acids often requires more forceful conditions. For example, 3,5-dinitrobenzoic acid can be prepared by nitrating benzoic acid with a mixture of sulfuric acid and fuming nitric acid.[7] An early method reported by Tiemann and Judson in 1870 involved heating benzoic acid with this potent nitrating mixture.[7]

The table below summarizes the key synthetic routes for the three primary isomers of mononitrobenzoic acid and a common dinitrobenzoic acid.

| Compound | Primary Synthetic Route | Starting Material | Key Reagents |

| 2-Nitrobenzoic Acid | Oxidation | 2-Nitrotoluene | Oxidizing agent (e.g., nitric acid)[11] |

| 3-Nitrobenzoic Acid | Nitration | Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄[2][5] |

| 4-Nitrobenzoic Acid | Oxidation | 4-Nitrotoluene | Oxidizing agent (e.g., KMnO₄)[2][10] |

| 3,5-Dinitrobenzoic Acid | Nitration | Benzoic Acid or 3-Nitrobenzoic Acid | Fuming HNO₃ / Conc. H₂SO₄[7][9] |

From Nitro to Amino: A Gateway to Further Functionality

A pivotal application of substituted nitrobenzoic acids lies in their reduction to the corresponding aminobenzoic acids. This transformation opens up a vast landscape of chemical possibilities, as the amino group can be readily modified to introduce a wide range of functional groups.

The reduction of the nitro group is typically achieved through catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon (Pd/C).[12][13][14] For example, 4-aminobenzoic acid can be prepared from 4-nitrobenzoic acid with high yield and purity using a Pd/C catalyst.[13][14] Another method involves using reduced iron powder in the presence of an acid.[15]

This reduction is a cornerstone of many industrial syntheses. As mentioned earlier, 3-aminobenzoic acid is a precursor for dyes, and 4-aminobenzoic acid is a key intermediate in the production of the local anesthetic procaine.[2]

The following diagram illustrates the reduction of a nitrobenzoic acid to an aminobenzoic acid.

Caption: The reduction of a substituted nitrobenzoic acid to its corresponding aminobenzoic acid.

Experimental Protocols: A Closer Look at the Bench

To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols are essential. The following sections outline the methodologies for the preparation of 3,5-dinitrobenzoic acid and the subsequent reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid.

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This protocol is adapted from established literature procedures.[7][16]

Step 1: Preparation of the Nitrating Mixture

-

In a suitable reaction vessel, carefully add 1151 g of concentrated sulfuric acid.

-

While stirring, slowly add 250 g of benzoic acid and mix for 1 hour at 25-30°C.

-

Cool the reaction mixture to 5-10°C.

Step 2: Nitration

-

Slowly add 189 g of fuming nitric acid over a period of 90-120 minutes, maintaining the temperature between 40-45°C.

-

Once the addition is complete, continue to stir the mixture at this temperature.

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool.

-

Pour the reaction mixture into a mixture of ice and water to precipitate the crude product.

-

Filter the solid product and wash it with water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 3,5-dinitrobenzoic acid.

Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid via Catalytic Hydrogenation

This protocol is based on a patented method.[13]

Step 1: Preparation of the Reaction Mixture

-

Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

Step 2: Catalytic Hydrogenation

-

Transfer the sodium 4-nitrobenzoate solution to a high-pressure autoclave.

-

Add a catalytic amount of Pd/C catalyst.

-

Seal the autoclave and purge with nitrogen before introducing hydrogen gas.

-

Pressurize the autoclave with hydrogen and heat the reaction mixture while stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the autoclave and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the Pd/C catalyst.

-

Acidify the filtrate with an acid, such as hydrochloric acid, to a pH of approximately 3. This will precipitate the 4-aminobenzoic acid.

-

Filter the precipitated product, wash it with water, and dry it to obtain pure 4-aminobenzoic acid.

Conclusion: Enduring Legacy and Future Directions

The discovery and subsequent development of synthetic routes to substituted nitrobenzoic acids represent a significant chapter in the history of organic chemistry. From early, often serendipitous nitration reactions to the highly controlled and efficient methodologies of today, our ability to synthesize these versatile building blocks has grown immensely. Their continued importance in the pharmaceutical, dye, and materials science industries underscores their enduring legacy. As synthetic chemistry continues to evolve, the demand for novel and more efficient routes to these and other substituted aromatic compounds will undoubtedly drive further innovation in this foundational area of research.

References

- Organic Syntheses, Coll. Vol. 1, p.226 (1941); Vol. 2, p.42 (1922).

- Griess, P. Ber., 7, 1223 (1874).

- 3,5-Dinitrobenzoic acid. Wikipedia.

- Benzoic acid. Wikipedia.

- Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.

- Synthesis of p-nitrobenzoic acid. Sciencemadness.org.

- literature review of substituted nitrobenzoic acids. Benchchem.

- Nitrobenzoic acid. Wikipedia.

- 4-Nitrobenzoic acid (HMDB0246532).

- 4-Aminobenzoic acid synthesis. ChemicalBook.

- Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid. Semantic Scholar.

- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting

- Nitration Of Benzoic Acid. sga.profnit.org.br.

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

- Process for making nitrobenzoic acid and intermediates. US1458715A.

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. CN104045574A.

- The preparation method of the aminobenzoic acid of 3 methyl 4. CN106831460A.

- NITROBENZOIC ACID.

-

Nitration Of Benzoic Acid. .

- Nitr

- Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.

- Nitration of benzoic acid and its chlorinated derivatives. US3397229A.

- SYNTHESIS OF p-NITROBENZOIC ACID: AN EXAMPLE OF A SIDE CHAIN OXID

- The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. sga.profnit.org.br [sga.profnit.org.br]

- 6. dev.lacavedespapilles.com [dev.lacavedespapilles.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid | Semantic Scholar [semanticscholar.org]

- 9. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. chegg.com [chegg.com]

- 11. US1458715A - Process for making nitrobenzoic acid and intermediates - Google Patents [patents.google.com]

- 12. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 15. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 16. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

A Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3): Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Overview

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, identified by CAS Number 215659-03-3, is a highly functionalized aromatic compound.[1] While not a household name, this molecule serves as a critical building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its strategic placement of hydroxyl, methoxy, and nitro functional groups on a benzoate scaffold makes it a valuable intermediate, particularly in the oncology drug development pipeline. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, its primary applications, and essential safety protocols for laboratory and industrial handling. The primary focus is its role as a key precursor in the synthesis of Gefitinib, a targeted cancer therapeutic.[2][3]

Physicochemical Profile

The compound is typically a white to pale yellow crystalline powder.[2] Its structural attributes and physical properties are summarized below, providing the foundational data required for its use in synthetic chemistry workflows.

| Property | Value | Source(s) |

| CAS Number | 215659-03-3 | [1][4] |

| Molecular Formula | C₉H₉NO₆ | [1] |

| Molecular Weight | 227.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White crystal or crystalline powder | |

| Melting Point | Approximately 81-84 °C | [2] |

| Boiling Point | 419.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[2] | |

| Stability | Relatively stable at room temperature but sensitive to light and heat.[2] |

Synthesis and Manufacturing

The most common and industrially viable route to this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[5] This process is efficient and utilizes common laboratory reagents.

Synthetic Pathway Overview

The reaction involves the acid-catalyzed esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol. The methanol serves as both a reactant and the solvent, while a strong acid, typically sulfuric acid, acts as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

Detailed Synthesis Protocol

This protocol is adapted from established patent literature and represents a standard laboratory procedure for the synthesis of the title compound.[5]

Materials:

-

5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent)

-

Methanol (reagent grade, sufficient to act as solvent, e.g., 10 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., ~0.2 equivalents)

-

Ether (for washing)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 eq) and methanol (10 volumes).

-

Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (catalytic amount). The addition is exothermic and should be done with caution.

-

Causality Insight: Sulfuric acid acts as a proton donor, activating the carboxylic acid carbonyl group for nucleophilic attack by methanol, which is essential for driving the esterification forward.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux with continuous stirring for several hours (e.g., 20-55 hours, reaction progress should be monitored by TLC or LC-MS).[5]

-

Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting concentrate will contain the precipitated product.

-

Purification: Filter the solid product using a Buchner funnel. Wash the collected solid with cold ether to remove any unreacted starting material or soluble impurities.[5]

-

Drying: Dry the purified solid under vacuum to obtain this compound as a pale yellow solid.

Core Application: A Key Intermediate in Gefitinib Synthesis

The primary industrial relevance of this compound is its role as a key intermediate in the synthesis of Gefitinib, an anilinoquinazoline derivative that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2][3] It is used in the treatment of certain types of non-small cell lung cancer.

The nitrobenzoate structure provides the correctly substituted aromatic ring needed for the quinazoline core. The next critical step in the synthetic sequence is the reduction of the nitro group to an amine.

This reduction transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amine group (specifically, an aniline derivative). This amine is then poised to undergo cyclization and coupling reactions to build the final quinazoline heterocycle of the Gefitinib molecule.

Other Potential Applications

Beyond its well-defined role in pharmaceutical synthesis, this compound is also noted for its utility in other areas of chemical manufacturing:

-

Dye Industry: It can serve as an intermediate in the synthesis and modification of various dyes.[2]

-

Organic Synthesis: As a versatile building block, its multiple functional groups allow for a wide range of chemical transformations, making it a useful component in the synthesis of diverse organic molecules.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

-

Irritation: Contact with skin and eyes may cause irritation and potential allergic reactions.[2]

-

Flammability: The compound is considered flammable and should be kept away from high temperatures and ignition sources.[2]

-

Inhalation: Inhaling dust or vapor should be avoided.[2]

Recommended Handling Procedures

-

Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]

-

First Aid (Skin): If skin contact occurs, wash the affected area with soap and plenty of water.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Protect from light and heat to maintain stability.[2]

Conclusion

This compound (CAS 215659-03-3) is a specialized but indispensable chemical intermediate. Its value is most profoundly demonstrated in the pharmaceutical industry, where it functions as a cornerstone for the synthesis of the life-saving oncology drug Gefitinib. The strategic arrangement of its functional groups allows for precise and efficient chemical transformations, underscoring the importance of well-designed building blocks in modern drug development and organic synthesis.

References

-

GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - ChemBK. (2024). ChemBK. [Link]

-

This compound | C9H9NO6 | CID 53396387. (n.d.). PubChem. [Link]

-

This compound | Chemsrc. (2025). Chemsrc. [Link]

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.).

-

This compound. (n.d.). Hangzhou Viablife Biotech Co.,Ltd. [Link]

Sources

- 1. This compound | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sdhypharma.com [sdhypharma.com]

- 4. This compound | 215659-03-3 [chemicalbook.com]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

Potential biological activity of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate"

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Executive Summary

This compound (CAS No. 215659-03-3) is a substituted nitroaromatic compound that, while primarily documented as a synthetic intermediate, possesses a constellation of functional groups suggesting significant, unexplored biological potential.[1][2][3][4][5] The convergence of a nitroaromatic system, a benzoic acid ester backbone, and a phenolic ether moiety within a single molecular scaffold presents a compelling case for investigation into its anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the current understanding of related chemical classes to build a predictive framework for the bioactivity of this specific molecule. We provide a rationale grounded in structure-activity relationships, propose detailed experimental protocols for validation, and outline potential mechanisms of action to guide future research and development efforts.

Molecular Profile and Structure-Activity Relationship (SAR) Analysis

The biological potential of this compound can be dissected by examining its core structural components. Each functional group is known to contribute to specific biological activities, and their combination suggests a multi-faceted pharmacological profile.

-

The Nitroaromatic Core: The nitro group (-NO₂) is a powerful electron-withdrawing feature and a well-established "pro-toxophore" in medicinal chemistry.[6][7] Its biological effects are often mediated by enzymatic reduction within cells to form reactive nitroso and hydroxylamine intermediates.[8] This process can induce significant cellular stress and is the mechanistic basis for the activity of many established drugs.[8][9]

-

Antimicrobial & Antiparasitic Activity: Many nitroaromatic compounds are potent antimicrobial agents.[8] The reduction of the nitro group is particularly effective in anaerobic or microaerophilic environments, leading to the generation of toxic radicals that damage microbial DNA and proteins.[8] Notably, nitrobenzoate derivatives have shown promising activity against Mycobacterium tuberculosis.[10][11][12][13]

-

Anticancer Activity: The presence of a nitro group is a feature in several compounds investigated for antitumor properties.[6][14] The selective hypoxia often found in solid tumors can enhance the reductive activation of nitroaromatic compounds, leading to targeted cytotoxicity in cancer cells.[14]

-

-

The Benzoic Acid Ester Scaffold: Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and serve as common preservatives.[12][15][16] As a scaffold, it provides a stable, planar structure amenable to diverse functionalization. Esterification, as in the subject molecule, can improve cell permeability and bioavailability, effectively creating a prodrug that may be hydrolyzed intracellularly to release an active carboxylic acid.[12][13]

-

The Hydroxy & Methoxy Substituents: The 5-hydroxy and 4-methoxy groups confer a phenolic character to the molecule.

-

Antioxidant and Anti-inflammatory Potential: Phenolic compounds are classic antioxidants. The hydroxyl group can donate a hydrogen atom to scavenge free radicals. Furthermore, various methoxylated compounds have demonstrated significant anti-inflammatory activity, potentially through the inhibition of pathways involving enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokines such as TNF-α.[17][18][19][20]

-

Modulation of Target Binding: These substituents create specific hydrogen bonding and electronic profiles that can dictate the molecule's interaction with enzyme active sites or cellular receptors. For instance, dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), a key target in cancer therapy.[21]

-

The following diagram illustrates the hypothetical link between the molecule's structure and its potential biological activities.

Caption: Proposed mechanism for anticancer activity via reductive activation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [14][22] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

-

Non-cancerous control cell line (e.g., HEK293 embryonic kidney)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations via serial dilution in serum-free medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the serially diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following workflow diagram visualizes the MTT assay protocol.

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Secondary Areas of Investigation

While anticancer activity is the primary hypothesis, the molecular structure strongly supports the investigation of antimicrobial and anti-inflammatory properties.

Potential Antimicrobial Activity

Nitroaromatic compounds have a rich history as antimicrobial agents. [8]Their efficacy, especially against mycobacteria, warrants investigation. [10][11] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound stock solution in DMSO

Procedure:

-

Add 50 µL of broth to each well of a 96-well plate.

-

Add 50 µL of the 2x highest concentration of the test compound to the first column, creating a 1x final concentration.

-

Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.

-

Prepare a microbial inoculum standardized to a 0.5 McFarland standard and dilute it to the final working concentration.

-

Inoculate each well with 50 µL of the microbial suspension.

-

Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Anti-inflammatory and Antioxidant Activity

The phenolic moiety suggests the compound may possess anti-inflammatory and antioxidant capabilities. [18][20] Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

Objective: To assess the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Test compound in DMSO

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing 2 mL of the test compound at various concentrations and 0.2 mL of BSA solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

Cool the solutions and measure the turbidity (absorbance) at 660 nm.

-

Calculate the percentage inhibition of denaturation compared to a control without the compound.

Data Presentation and Future Directions

Systematic logging of quantitative data is essential. The following table provides a template for summarizing cytotoxicity results.

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | ||

| HCT-116 | Colorectal Carcinoma | ||

| A549 | Lung Carcinoma | ||

| HEK293 | Non-cancerous Kidney | N/A |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity.

Future Directions:

-

Mechanism Elucidation: If significant anticancer activity is confirmed, further studies should focus on apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and measurement of intracellular ROS levels.

-

In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical animal models to evaluate efficacy and toxicity. [23][24]* Structural Optimization: The core scaffold can be modified to enhance potency and reduce off-target toxicity, exploring the structure-activity relationships of different substituents on the benzene ring. [25][26][27]

Conclusion

This compound stands at the intersection of several pharmacologically relevant chemical classes. While its current use is as a synthetic building block, a thorough analysis of its structure strongly predicts potential as a bioactive agent, particularly in the realm of oncology. The provided theoretical framework and detailed experimental protocols offer a clear roadmap for researchers to unlock the therapeutic potential of this intriguing molecule. Rigorous investigation is warranted and could lead to the development of novel lead compounds in drug discovery.

References

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. (2023, April 8).

- In Vitro Assay Development Services.

- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025, August 8).

- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023, April 8). MDPI.

- A Comparative Guide to the Cytotoxicity of Nitroarom

- Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzo

- Examples of nitroaromatic compounds in clinical trials as antitumor agents.

- Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migr

- Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.

- Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC. (2022, February 22). PubMed Central.

- Biological assay development and validation.

- This compound | 215659-03-3. (2025, July 16). ChemicalBook.

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic

- Cas 31839-20-0,5-Hydroxy-4-methoxy-2-nitrobenzoic acid. lookchem.

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7).

- Design and Development of Potent SOS1 Inhibitors with Effective Antitumor Activities In Vitro/In Vivo. (2025, July 21). ACS Medicinal Chemistry Letters.

- Structure-toxicity relationships of nitroaromatic compounds - PubMed.

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub.

- Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed.

- QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. (2020, July 23).

- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.

- 215659-03-3 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzo

- Methyl 2-amino-5-hydroxy-4-methoxybenzo

- Reactivity of Methyl 4,5-dimethyl-2-nitrobenzoate and Its Isomers: A Compar

- Small molecules targeting PTPσ—Trk interactions promote sympathetic nerve regener

- Structure–Activity Relationships in Nitro-Aromatic Compounds.

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC.

- Small Molecules Targeting PTPσ–Trk Interactions Promote Sympathetic Nerve Regeneration. (2022, February 14). ACS Chemical Neuroscience.

- ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed.

- Nitro-fatty acids: promising agents for the development of new cancer therapeutics. PubMed.